molecular formula C12H16N6O3 B3015673 2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034275-34-6

2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B3015673
CAS No.: 2034275-34-6
M. Wt: 292.299
InChI Key: VEYXCBFVIWKFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine family, characterized by a fused triazole-pyrazine core. The ethoxy group at the 8-position and dual acetamide substituents distinguish it from other derivatives. Such modifications are designed to enhance metabolic stability and binding affinity to biological targets, such as adenosine receptors or enzymes involved in oxidative stress pathways .

Properties

IUPAC Name

2-acetamido-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c1-3-21-12-11-17-16-9(18(11)5-4-13-12)6-15-10(20)7-14-8(2)19/h4-5H,3,6-7H2,1-2H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYXCBFVIWKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a compound belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C12H16N6O3, and it has a molecular weight of 292.299 g/mol.

Structure and Properties

The structural characteristics of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H16N6O3
Molecular Weight292.299 g/mol
PurityTypically ≥ 95%

Biological Activity Overview

Research indicates that compounds with triazole and pyrazine structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been noted for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain triazole derivatives are being explored for their potential in reducing inflammation.

Anticancer Activity

A study investigated the anticancer potential of various triazole derivatives, including those structurally similar to this compound. The findings revealed that these compounds could inhibit cell growth in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Studies

Another research effort focused on assessing the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures displayed significant inhibition zones in disc diffusion assays. This suggests that this compound may possess comparable antimicrobial properties.

Inhibition of Kinases

In a separate study targeting kinase inhibitors for cancer therapy, derivatives of triazoles were synthesized and evaluated for their ability to inhibit RET kinase activity. The results demonstrated that certain modifications increased potency significantly compared to unmodified compounds.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Binding studies have shown that the compound can effectively bind to key enzymes involved in cancer progression.
  • Cellular Uptake : The presence of ethoxy groups may enhance solubility and cellular uptake, facilitating its biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name/Structure Molecular Weight Key Substituents Solubility (Predicted) Metabolic Stability
Target Compound : 2-Acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide ~340.3* 8-ethoxy, dual acetamide Moderate (lipophilic) High (ethoxy reduces phase I oxidation)
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3-yl)acetamide 340.29 8-hydroxy, benzo[d]oxazol-2-one High (polar hydroxy) Lower (hydroxy prone to conjugation)
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide 312.33 8-ethoxy, pyridin-4-yl Moderate High
2-(Benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide 366.4 3-methyl, pyrrolidinyl, benzyloxy Low (bulky groups) Moderate (benzyloxy may undergo cleavage)

*Calculated based on molecular formula.

Key Observations :

  • 8-Substituent Effects : Replacement of ethoxy (target compound) with hydroxy () increases polarity but reduces metabolic stability. Ethoxy balances lipophilicity and stability .
  • Acetamide vs.

Activity Trends :

  • Substituent Bulk : Bulky groups (e.g., benzylpiperazinyl in ) improve cytotoxicity but may reduce solubility.
  • Electron-Donating Groups : Ethoxy (target) and methoxy ([[14]) enhance stability and membrane permeability compared to electron-withdrawing substituents.

Stability and Pharmacokinetics

  • Hydrolytic Stability : Acetamide groups in the target compound may undergo slow hydrolysis, extending half-life compared to ester-containing analogues.
  • Metabolism : Ethoxy group resists CYP450-mediated oxidation, contrasting with rapid glucuronidation of hydroxy derivatives ().

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide?

  • The synthesis typically involves cyclization of hydrazine derivatives with carbonyldiimidazole (CDI) to form the triazolo[4,3-a]pyrazine core. For example, ethyl 2-amino-2-(2-benzyl-hydrazono)acetate can be cyclized using CDI to yield intermediates like 2-benzyl-5-oxotriazole derivatives, which are further functionalized with ethoxy and acetamide groups via nucleophilic substitution or amidation .
  • Key step : Cyclization efficiency depends on solvent choice (e.g., anhydrous acetone) and base (e.g., K₂CO₃) to drive the reaction to completion .

Q. How is the purity and identity of the compound validated in experimental workflows?

  • Analytical methods :

  • NMR : Use CDCl₃ or DMSO-d₆ for resolving aromatic protons and acetamide NH signals (e.g., δ 5.54 ppm for NH₂ in triazolo derivatives) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 394–562 for related triazolopyrazine acetamides) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 58–63%, H: 3.5–4.5%, N: 20–25%) .

Q. What are common challenges in scaling up synthesis, and how are they addressed?

  • Low yields in cyclization : Optimize reaction time (e.g., overnight stirring at room temperature) and stoichiometric ratios (e.g., 1.5–2.0 equivalents of CDI) .
  • Purification : Use liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization (ethanol or petroleum ether) to isolate high-purity solids .

Advanced Research Questions

Q. How can reaction mechanisms for triazolo[4,3-a]pyrazine core formation be elucidated?

  • Methodology :

  • Kinetic studies : Monitor intermediates via TLC or HPLC at timed intervals to identify rate-determining steps (e.g., hydrazone cyclization) .
  • DFT calculations : Simulate transition states to predict regioselectivity in ethoxy or acetamide substitutions .
    • Example : Computational modeling of CDI-mediated cyclization revealed a six-membered transition state favoring triazolo ring closure .

Q. What strategies resolve contradictions in biological activity data for triazolopyrazine derivatives?

  • Case study : Conflicting adenosine receptor binding affinities (A₁ vs. A₂ₐ) were resolved by:

  • Structural tweaks : Introducing electron-withdrawing groups (e.g., ethoxy) improved A₂ₐ selectivity by 10-fold .
  • Binding assays : Radioligand displacement assays (³H-CCPA for A₁, ³H-ZM241385 for A₂ₐ) validated SAR trends .
    • Data normalization : Express IC₅₀ values relative to positive controls (e.g., CCPA for A₁ receptors) to mitigate inter-lab variability .

Q. How do solvent polarity and temperature influence the stability of the acetamide moiety?

  • Experimental design :

  • Accelerated degradation studies : Expose the compound to polar solvents (e.g., DMSO/water) at 40–60°C for 7 days. Monitor degradation via HPLC (e.g., new peaks at 8–10 min indicate hydrolysis) .
  • Results : Ethoxy groups enhance stability in non-polar solvents (logP = 2.5–3.0), while acetamide hydrolysis is minimized at pH 5–6 .

Methodological Recommendations

  • For SAR studies : Prioritize substituents at the 8-ethoxy position to modulate receptor selectivity .
  • For scale-up : Replace liquid chromatography with recrystallization (ethanol/water) to reduce costs .
  • For stability testing : Use phosphate buffer (pH 6.0) to mimic physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.